molecular formula C7H8ClN2+ B14745390 [Amino-(4-chlorophenyl)methylidene]ammonium

[Amino-(4-chlorophenyl)methylidene]ammonium

Cat. No.: B14745390
M. Wt: 155.60 g/mol
InChI Key: LFCUMSZYMJRUHD-UHFFFAOYSA-O
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Description

[Amino-(4-chlorophenyl)methylidene]ammonium is a chemical compound of interest in scientific research, particularly within the field of medicinal chemistry. It can be classified as an amidine derivative and may be studied as a precursor or intermediate in the synthesis of more complex heterocyclic compounds . Compounds within this structural class are frequently investigated for their potential biological activities . A key area of application is in antimicrobial research. Structurally related azo-imidazole compounds have demonstrated potent fungicidal activity against significant pathogens such as Cryptococcus neoformans and Candida krusei . Furthermore, the broader class of Mannich bases, which are generated via aminomethylation reactions, is extensively explored for diverse biological activities, including anticancer, antibacterial, and antifungal properties . The mechanism of action for such compounds often involves interaction with microbial cellular structures or enzymes . Researchers value this compound for developing novel pharmacologically active agents and as a building block in organic synthesis. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C7H8ClN2+

Molecular Weight

155.60 g/mol

IUPAC Name

[amino-(4-chlorophenyl)methylidene]azanium

InChI

InChI=1S/C7H7ClN2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H3,9,10)/p+1

InChI Key

LFCUMSZYMJRUHD-UHFFFAOYSA-O

Canonical SMILES

C1=CC(=CC=C1C(=[NH2+])N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Amino-(4-chlorophenyl)methylidene]ammonium typically involves the reaction of 4-chlorobenzaldehyde with ammonium acetate in the presence of a suitable solvent. The reaction is carried out under reflux conditions, and the product is isolated through crystallization. The reaction can be represented as follows:

[ \text{4-chlorobenzaldehyde} + \text{ammonium acetate} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

[Amino-(4-chlorophenyl)methylidene]ammonium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of chlorophenyl oxides.

    Reduction: Formation of chlorophenyl amines.

    Substitution: Formation of various substituted derivatives, depending on the reagents used.

Scientific Research Applications

[Amino-(4-chlorophenyl)methylidene]ammonium has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of [Amino-(4-chlorophenyl)methylidene]ammonium involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Biguanide Derivatives

Chlorhexidine Diacetate (CAS 206986-79-0)

  • Structure: A diacetate salt of chlorhexidine, retaining the [amino-(4-chlorophenyl)methylidene]ammonium backbone but with acetate counterions.
  • Molecular Weight : 625.55 g/mol (C₂₆H₃₈Cl₂N₁₀O₄) .
  • Properties : Melting point 153–157°C; enhanced solubility in polar solvents compared to the free base .
  • Applications : Broad-spectrum antiseptic for surgical scrubs and oral hygiene, leveraging the chlorophenyl groups for bacterial membrane disruption .

N-(3-Chloro-2-hydroxypropyl)-N,N,N-trimethylammonium-Starch Derivatives

  • Structure : Cationic starch derivatives with quaternary ammonium groups and chlorophenyl substituents .
  • Key Differences : The ammonium group is part of a carbohydrate polymer, differing from the planar biguanide structure.
  • Applications : Used as flocculants in water treatment and papermaking due to their cationic charge and biodegradability .

α-Aminophosphonates with Substituted Phenyl Groups

O,O′-Dialkyl α-Amino-(α-(substituted phenyl)methyl) Phosphonates

  • Structure: Phosphonate esters with α-amino and substituted phenyl groups (e.g., 4-chlorophenyl) .
  • Synthesis : Prepared via Kabachnik–Fields reaction using benzaldehyde derivatives, ammonium acetate, and dialkyl phosphites .
  • Properties : Hydrolyzed to phosphonic acids for enhanced bioactivity. Yields: 60–85% after column chromatography .
  • Applications : Investigated as enzyme inhibitors and antimicrobial agents, though less potent than chlorhexidine due to the absence of biguanide motifs .

Thiazolidinone Derivatives

5-(Thiophen-2-ylmethylidene)-1,3-thiazolidin-4-ones

  • Structure: Thiazolidinone rings with 4-chlorophenyl and thiophene substituents (e.g., C3: 2-[(4-chlorophenyl)imino]-3-(4-butylphenyl)-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one) .
  • Biological Activity: Anticancer, antifungal, and anti-inflammatory properties. coli WP2 assays at 1 mM/plate .
  • Key Differences: Heterocyclic core (thiazolidinone vs. biguanide) reduces cationic charge, limiting membrane-targeting efficacy compared to chlorhexidine .

Aromatic Amines and Schiff Bases

P-Chlorobenzylidene-(4-methoxyphenyl)-amine

  • Structure : Schiff base with 4-chlorophenyl and 4-methoxyphenyl groups connected by a methylidene bridge .
  • Properties : Enhanced π-π stacking and photostability due to electron-withdrawing Cl and electron-donating OCH₃ groups .
  • Applications : Studied as a ligand for metal coordination complexes in catalysis .

2-Amino-4'-Chloroacetophenone Hydrochloride

  • Structure: Acetophenone derivative with 4-chlorophenyl and amino groups (C₈H₉Cl₂NO; MW 206.07 g/mol) .
  • Properties : Melting point 262°C; used as a synthon for heterocyclic pharmaceuticals. The hydrochloride salt improves stability .

Comparative Data Table

Compound Class Example Compound Molecular Weight (g/mol) Key Functional Groups Bioactivity/Application Reference
Biguanide Chlorhexidine Diacetate 625.55 Biguanide, 4-chlorophenyl, acetate Antiseptic
α-Aminophosphonate O,O′-Diethyl α-Amino-(4-Cl-Ph) Phosphonate ~300 (estimated) Phosphonate, 4-chlorophenyl, amino Enzyme inhibition
Thiazolidinone C3 (Thiazolidinone derivative) ~400 (estimated) Thiazolidinone, 4-chlorophenyl, thiophene Anticancer, non-mutagenic
Schiff Base P-Chlorobenzylidene-(4-OCH₃-Ph)-amine 257.71 Schiff base, 4-chlorophenyl, OCH₃ Catalysis, photostable materials
Aromatic Amine 2-Amino-4'-Cl-Acetophenone HCl 206.07 Acetophenone, 4-chlorophenyl, amino Pharmaceutical intermediate

Biological Activity

[Amino-(4-chlorophenyl)methylidene]ammonium is a quaternary ammonium compound that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its cytotoxic properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a 4-chlorophenyl group attached to an amino group, making it structurally similar to other biologically active quaternary ammonium salts. The presence of the chlorine atom enhances its lipophilicity, which can influence its interaction with biological membranes.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Cytotoxicity : The compound has shown promising results against various cancer cell lines, demonstrating selective toxicity towards malignant cells while sparing non-malignant cells.
  • Antiviral Activity : Similar compounds have been reported to inhibit viral replication, suggesting potential applications in antiviral therapies.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on different cell lines.

Table 1: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Selectivity Index
Ca9-220.5>100
HSC-20.7>80
HSC-40.6>90
Non-malignant HGF>100-

The data indicate that this compound is highly cytotoxic to squamous cell carcinoma lines while exhibiting low toxicity to human gingival fibroblasts (HGF) .

The mechanism by which this compound exerts its cytotoxic effects involves several pathways:

  • Membrane Disruption : The cationic nature of the compound allows it to interact with negatively charged components of the cell membrane, leading to membrane destabilization and cell lysis.
  • Inhibition of Cellular Processes : It may interfere with mitochondrial function, as evidenced by studies showing a reduction in mitochondrial membrane potential in treated cells .
  • Cell Cycle Arrest : Some studies reported that treatment with this compound resulted in G2/M phase accumulation in cancer cells, indicating a disruption in cell cycle progression .

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical settings:

  • Study on Squamous Cell Carcinoma : A study demonstrated that this compound significantly reduced tumor growth in xenograft models of squamous cell carcinoma, supporting its potential as an anticancer agent .
  • Antiviral Efficacy : In vitro studies have shown that related compounds exhibit inhibitory effects on adenoviral replication, suggesting a possible application for treating viral infections .

Q & A

Q. Basic Research Focus

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) for small-molecule crystals. Ensure resolution < 0.8 Å to resolve Cl and N positions .
  • Refinement : Employ SHELXL for least-squares refinement, incorporating hydrogen atoms with riding models .

Q. Advanced Research Focus

  • Disordered structures : Apply twin refinement (e.g., via TWINABS) for overlapping signals, common in ammonium salts due to dynamic hydrogen bonding .
  • Missing signals : Use SQUEEZE in PLATON to model unresolved electron density in solvent-accessible voids .

What analytical techniques are critical for characterizing hydrogen-bonding networks in this compound?

Q. Basic Research Focus

  • Solid-state NMR : Assign ¹⁵N chemical shifts (δ = 100–200 ppm) to differentiate ammonium (NH₄⁺) and imine (C=N–H) protons .
  • FT-IR spectroscopy : Identify N–H···Cl hydrogen bonds via broad absorptions at 3200–3400 cm⁻¹ .

Q. Advanced Research Focus

  • Neutron diffraction : Resolve proton positions in hydrogen bonds with precision < 0.01 Å, critical for studying tautomerism .
  • DFT calculations : Validate hydrogen-bond geometries (e.g., B3LYP/6-311++G** basis set) against experimental data .

How should researchers address contradictory NMR data in related compounds?

Q. Basic Research Focus

  • Signal overlap : Use high-field NMR (≥ 500 MHz) to separate unresolved peaks (e.g., aromatic protons in 4-chlorophenyl groups) .
  • Deuteration : Replace exchangeable protons (e.g., NH) with deuterium to simplify splitting patterns .

Q. Advanced Research Focus

  • Dynamic NMR : Analyze temperature-dependent spectra to identify conformational exchange (e.g., ammonium tautomerism) .
  • COSY/NOESY : Correlate coupling constants to assign stereochemistry in crowded regions .

What safety protocols are essential for handling halogenated ammonium salts?

Q. Basic Research Focus

  • Personal protective equipment (PPE) : Use nitrile gloves and fume hoods to prevent dermal/ocular exposure .
  • Waste disposal : Neutralize acidic/basic residues before disposal in halogenated waste containers .

Q. Advanced Research Focus

  • Toxicity screening : Conduct Ames tests for mutagenicity using Salmonella typhimurium strains (e.g., TA98) .
  • Environmental impact : Quantify chlorinated byproducts via HPLC-MS/MS in wastewater .

How can computational modeling predict the biological activity of this compound?

Q. Advanced Research Focus

  • Docking studies : Use AutoDock Vina to simulate interactions with bacterial targets (e.g., dihydrofolate reductase) .
  • QSAR models : Correlate Hammett σ values of 4-chlorophenyl substituents with antimicrobial IC₅₀ data .

What are best practices for reporting crystallographic data?

  • Data deposition : Submit CIF files to the Cambridge Structural Database (CSD) with full refinement parameters .
  • Validation : Use checkCIF to flag ADDSYM alerts for missed symmetry elements .

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